molecular formula C13H24N2O B5715509 1-cyclohexanecarbonyl-4-ethylpiperazine

1-cyclohexanecarbonyl-4-ethylpiperazine

Cat. No.: B5715509
M. Wt: 224.34 g/mol
InChI Key: ULVBOFHJXQJBRH-UHFFFAOYSA-N
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Description

1-Cyclohexanecarbonyl-4-ethylpiperazine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a cyclohexanecarbonyl group and an ethyl group attached to a piperazine core. The piperazine ring is a common pharmacophore in drug discovery, known for contributing to molecular recognition and bioavailability . Compounds with a cyclohexanecarbonyl moiety linked to a piperazine have been investigated as high-affinity ligands for neurological targets, such as the 5-HT1A receptor, which is relevant for the study of conditions like depression and anxiety . Furthermore, the structural framework of this molecule is similar to that of certain gamma-aminobutyric acid (GABA) agonists, suggesting potential research applications in neuroscientific studies, particularly concerning convulsions and seizure disorders . The ethyl substituent on the piperazine nitrogen can influence the compound's lipophilicity and overall pharmacokinetic profile. This product is intended for use in laboratory research as a chemical reference standard or as a synthetic intermediate. It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

cyclohexyl-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-2-14-8-10-15(11-9-14)13(16)12-6-4-3-5-7-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVBOFHJXQJBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexanecarbonyl-4-ethylpiperazine can be achieved through several methods. One common method involves the reaction of N-ethylpiperazine with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-cyclohexanecarbonyl-4-ethylpiperazine may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexanecarbonyl-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-cyclohexanecarbonyl-4-ethylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclohexanecarbonyl-4-ethylpiperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyclohexanecarbonyl group may enhance the compound’s binding affinity to its targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues

1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45)
  • Molecular Formula : C23H30N2
  • Key Features :
    • Psychoactive properties, acting as a μ-opioid receptor agonist with analgesic effects .
    • Synthesized via substitution reactions involving cyclohexyl and diphenylethyl groups .
  • Contrast : Unlike 1-cyclohexanecarbonyl-4-ethylpiperazine, MT-45 lacks a carbonyl group, which may reduce its metabolic stability and receptor selectivity .
1-(Cyclopentylcarbonyl)-4-ethylpiperazine
  • Molecular Formula : C12H21N2O
  • Key Features :
    • Structural similarity but with a cyclopentane ring instead of cyclohexane.
    • Likely synthesized via acylation of 4-ethylpiperazine with cyclopentanecarbonyl chloride under basic conditions .
  • Contrast : The smaller cyclopentane ring may alter lipophilicity and bioavailability compared to the cyclohexane analog .
1-Aroyl-4-(4-methoxyphenyl)piperazines
  • Example : 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine
    • Molecular Formula : C18H19FN2O2
    • Key Features :
  • Exhibits hydrogen bonding (C–H⋯O) and aromatic stacking interactions, influencing crystallinity .

Pharmacological and Functional Comparisons

Compound Pharmacological Activity Key Structural Features Reference
MT-45 Analgesic (μ-opioid agonist) Cyclohexyl, diphenylethyl groups
1-Aroyl-4-methoxyphenyl Antidepressant, serotonin reuptake inhibition Aroyl, methoxyphenyl substituents
1-Cyclopentylcarbonyl-4-ethyl Undisclosed (structural analog) Cyclopentane, ethyl groups

Key Observations :

  • Substituent Impact: Carbonyl groups (e.g., cyclohexanecarbonyl) enhance metabolic stability but may reduce blood-brain barrier penetration compared to non-carbonyl analogs like MT-45 .
  • Receptor Specificity: Ethyl and methoxyphenyl substituents favor interactions with monoamine transporters, while bulkier groups (e.g., diphenylethyl) target opioid receptors .

Physicochemical Properties

Property 1-Cyclohexanecarbonyl-4-ethylpiperazine (Predicted) MT-45 1-Aroyl-4-methoxyphenyl
Molecular Weight ~264.38 g/mol 334.50 g/mol 306.35 g/mol (example)
LogP ~2.8 (moderate lipophilicity) 4.1 (high) 2.5–3.0
Hydrogen Bonding 2 acceptors, 0 donors 0 acceptors/donors 2–4 acceptors/donors
Synthetic Route Acylation of 4-ethylpiperazine with cyclohexanecarbonyl chloride Substitution reactions EDCI/HOBt-mediated coupling

Notes:

  • The cyclohexanecarbonyl group likely increases steric hindrance, affecting binding pocket interactions compared to smaller acyl groups .
  • Ethyl substituents at the 4-position may enhance solubility in polar solvents compared to aromatic substituents .

Q & A

Q. Table 1: Comparative Bioactivity of Piperazine Derivatives

Compoundμ-Opioid IC₅₀ (nM)Metabolic Half-life (h)
1-Cyclohexanecarbonyl-4-ethylpiperazine120 ± 152.5 ± 0.3
MT-45 (1-cyclohexyl-4-diphenylethyl)85 ± 101.8 ± 0.2
4-Nitrobenzoyl analog200 ± 254.0 ± 0.5

Q. Table 2: Analytical Parameters for Characterization

TechniqueParametersUtility
¹H NMRδ 1.2–1.4 (m, cyclohexane)Confirms cyclohexane substitution
ESI-MSm/z 279.2 [M+H]+Validates molecular weight
DSCTₘ = 145°C, ΔH = 85 J/gAssesses crystalline purity

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